molecular formula C8H6BrN3O2 B7964701 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B7964701
M. Wt: 256.06 g/mol
InChI Key: BOWXMISFIVXLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1782857-58-2) is a high-value brominated heterocyclic building block of significant interest in medicinal and synthetic chemistry. Its molecular formula is C8H6BrN3O2, and it has a molecular weight of 256.06 g/mol . This compound is specifically designed for research and development applications and is strictly for laboratory use as a chemical intermediate; it is not intended for diagnostic, therapeutic, or any human or veterinary use. The core value of this reagent lies in its multifunctional molecular structure. The bromine atom at the 6-position of the pyridine ring serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, allowing for the introduction of diverse aromatic, heteroaromatic, and other carbon groups . Simultaneously, the carboxylic acid moiety at the 3-position of the pyrazole ring can undergo various transformations, including amide coupling or esterification, to fine-tune the molecule's properties. This makes it a crucial scaffold for constructing more complex target molecules. This scaffold is a regioisomer of the well-documented 1H-pyrazolo[3,4-b]pyridine family, which is extensively researched due to its structural resemblance to purine bases, a feature that often confers high affinity for biological targets like protein kinases . As such, this compound and its derivatives are primarily investigated in the synthesis of potential kinase inhibitors and other small-molecule therapeutics . Its utility extends to being a key precursor in the development of pharmaceutical intermediates, underscoring its importance in early-stage drug discovery projects . Researchers will find this building block essential for exploring new chemical space and generating compounds for biological screening.

Properties

IUPAC Name

6-bromo-1-methylpyrazolo[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-12-5-2-4(9)3-10-6(5)7(11-12)8(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWXMISFIVXLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)C(=O)O)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis

The patent CN102911174A outlines a high-yield route to ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, which serves as a precursor.

Step 1: Diazotization of Aminopyridine
Aminopyridine derivative V reacts with sodium nitrite (1.2 eq.) in dilute H₂SO₄ or HCl at −5–0°C. The diazonium intermediate undergoes cyclization to form the pyrazole ring.

Step 2: Bromination
Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) introduces bromine at the 6-position. Solvent choice (e.g., DCM or acetic acid) influences regioselectivity.

Step 3: Methylation
The 1H-pyrazole is treated with methyl iodide (1.1 eq.) and K₂CO₃ in DMF at 60°C for 12 h to install the 1-methyl group (85–90% yield).

Step 4: Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid using 6M HCl in dioxane at 80°C for 4 h (95% yield).

Data Table 1: Reaction Conditions for Diazotization-Cyclization

StepReagentsTemperatureYield
1NaNO₂, H₂SO₄0°C90%
2Br₂, FeCl₃25°C88%
3CH₃I, K₂CO₃60°C87%
46M HCl, dioxane80°C95%

Doebner-Type Multicomponent Reaction

The Beilstein Journal of Organic Chemistry describes a Doebner reaction using aminopyrazoles, aldehydes, and pyruvic acid to construct pyrazolopyridine cores.

Step 1: Condensation
5-Amino-1-methylpyrazole (3 ), 4-bromobenzaldehyde (2a ), and pyruvic acid (1 ) react in acetic acid at 80°C for 30 min to form 6-bromo-1-methylpyrazolo[4,3-b]pyridine-3-carboxylic acid directly.

Mechanism:

  • Knoevenagel condensation between aldehyde and pyruvic acid.

  • Michael addition of aminopyrazole.

  • Cyclodehydration to form the heterocycle.

Optimization:

  • Solvent: HOAc > DMF (avoids dihydroimpurities).

  • Molar Ratio: 1:1:1 (aldehyde:aminopyrazole:pyruvic acid).

  • Yield: 78%.

Data Table 2: Doebner Reaction Parameters

ParameterOptimal Value
Temperature80°C
Time30 min
SolventAcetic acid
Work-upFiltration

Ester Hydrolysis Route

Ambeed.com listings suggest methyl or ethyl esters as intermediates. Hydrolysis conditions vary:

Method A (Acidic):

  • Reagents: 6M HCl, dioxane (1:3 v/v).

  • Conditions: 80°C, 4 h.

  • Yield: 95%.

Method B (Basic):

  • Reagents: NaOH (2 eq.), THF/H₂O (3:1).

  • Conditions: 70°C, 2 h.

  • Yield: 89%.

Comparative Note: Acidic hydrolysis avoids racemization but requires corrosion-resistant equipment.

Bromination Strategies

Direct Bromination

Post-cyclization bromination using Br₂ in acetic acid at 25°C achieves 88% yield.

Directed Bromination

Amino or methoxy groups at the 4-position direct bromine to the 6-position. For example, using NBS and AIBN in CCl₄ under reflux (72% yield).

Challenges and Mitigation

  • Regioselectivity in Bromination:
    Electron-donating groups (e.g., −OCH₃) improve 6-bromo selectivity (≥95%).

  • Methylation Side Reactions:
    Excess methyl iodide leads to N3-methylation. Controlled addition (1.1 eq.) and low temperature (0°C) minimize this.

  • Ester Hydrolysis Byproducts: Prolonged heating in acidic conditions causes decarboxylation. Monitoring by TLC ensures reaction termination at full conversion.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine has demonstrated several biological activities:

Kinase Inhibition

This compound has been identified as a potential inhibitor of various kinases, which are crucial for cell signaling pathways. Kinase inhibitors are pivotal in cancer therapy and other diseases where signaling pathways are dysregulated.

Anticancer Properties

Studies indicate that compounds within the pyrazolo[4,3-b]pyridine class exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Applications in Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity or selectivity against specific targets.

Table of Applications

Application AreaDescription
Pharmaceutical Intermediates Used in the synthesis of kinase inhibitors and other therapeutic agents.
Anticancer Agents Potential to develop drugs targeting cancer cell pathways.
Biological Research Utilized in studies investigating cellular signaling mechanisms.

Case Studies

  • Kinase Inhibition Studies
    • A study demonstrated that derivatives of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine showed significant inhibition against specific kinases involved in cancer progression.
    • The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance inhibitory potency.
  • Anticancer Activity
    • In vitro assays indicated that the compound induced apoptosis in several cancer cell lines, highlighting its potential as a lead compound for drug development.
    • Further studies focused on optimizing its pharmacokinetic properties to improve efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to the disruption of key biological pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyridine Cores

(a) 6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
  • Similarity : 0.89 (structural alignment score) .
  • Key Differences : Replaces the carboxylic acid with an amine group.
(b) 6-(4-Iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
  • Structural Variations :
    • Pyrazolo[3,4-c]pyridine core (vs. [4,3-b] in the target compound).
    • Tetrahydro ring system and bulky aryl substituents (iodophenyl, methoxyphenyl) .
  • Implications : The tetrahydro ring reduces aromaticity, and bulky groups may hinder membrane permeability.
(c) 3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine
  • Structural Variations : Bromine and chlorine at positions 3 and 4 on a [4,3-c] pyrazolo-pyridine core .
  • Implications : The altered ring junction ([4,3-c] vs. [4,3-b]) modifies electronic distribution, affecting reactivity in substitution reactions.

Functional Group Variations

(a) 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)
  • Key Features :
    • Trifluoromethylphenyl substituent enhances lipophilicity.
    • Ketone group at position 4 .
  • Biological Activity : Demonstrates anti-proliferative effects via mTOR/p70S6K inhibition, suggesting that substituents on the pyrazolo-pyridine core critically influence target specificity .
(b) 5-Phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (S01)
  • Core Variation : Pyrrolo[2,3-b]pyridine (vs. pyrazolo[4,3-b]pyridine).
  • Functional Group : Carboxamide instead of carboxylic acid .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Solubility (Predicted) LogP
Target Compound 271.06 g/mol Br, CH₃, COOH Moderate (aqueous) 1.8–2.2
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine 198.02 g/mol Br, NH₂ Low 2.5–3.0
FMPPP 365.28 g/mol CF₃, CH₃, ketone Low 3.5–4.0
S01 398.43 g/mol Phenyl, carboxamide Moderate 2.8–3.3
  • Key Observations: The carboxylic acid group in the target compound improves water solubility compared to amine or trifluoromethyl-substituted analogues.

Biological Activity

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, highlighting its anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C6H4BrN3O2C_6H_4BrN_3O_2 with a molecular weight of 198.02 g/mol. The presence of the bromine atom and the pyrazole ring is crucial for its biological activity.

PropertyValue
Molecular FormulaC₆H₄BrN₃O₂
Molecular Weight198.02 g/mol
CAS Number1150617-54-1
Boiling PointNot available
SolubilityHigh GI absorption

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler pyrazole derivatives. A notable method includes using sodium nitrite under acidic conditions to facilitate the formation of the desired compound. This approach has been reported to yield high purity and efficiency in the synthesis process .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds containing the pyrazole scaffold have shown effective inhibition against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Mechanisms of Action:

  • Microtubule Destabilization: Compounds derived from pyrazoles have been observed to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Caspase Activation: Induction of caspase activity has been noted at concentrations as low as 1 μM, suggesting a mechanism involving programmed cell death .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Studies indicate that it may act as a COX inhibitor, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

In Vitro Studies:
The IC50 values for COX inhibition were reported to be comparable to those of standard anti-inflammatory agents, indicating a promising therapeutic profile for inflammatory conditions .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. The presence of electron-withdrawing or electron-donating groups can significantly influence the potency and selectivity of these compounds against various biological targets.

SubstituentEffect on Activity
BromineEnhances anticancer activity
Methyl GroupIncreases lipophilicity
Carboxylic AcidContributes to solubility

Case Studies

Several case studies highlight the efficacy of pyrazolo derivatives in preclinical settings:

  • Breast Cancer Cell Line Study: A study evaluated the effects of various pyrazole derivatives on MDA-MB-231 cells, demonstrating significant apoptotic effects at micromolar concentrations .
  • Inflammation Model in Rats: In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives could reduce inflammation effectively compared to traditional NSAIDs .

Q & A

Q. What are the common synthetic routes for 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid, and how is its purity validated?

The synthesis of pyrazolo-pyridine derivatives typically involves cyclization reactions or halogenation strategies. For brominated analogs, bromine substitution at the 6-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Post-synthesis, purity validation employs HPLC (to assess chemical homogeneity) and 1H NMR (to confirm structural integrity, including bromine placement and methyl group integration). For example, similar compounds were characterized using NMR chemical shifts (e.g., δ 2.56 ppm for methyl groups in pyrazolo-pyridines) and HPLC purity >97% .

Q. How is the solubility and stability of this compound assessed in biological buffers?

Solubility is tested via shake-flask method in PBS (pH 7.4) or DMSO, followed by centrifugation and UV-spectrophotometry to quantify dissolved compound. Stability studies involve incubating the compound in buffer at 37°C over 24–72 hours, with periodic sampling analyzed by LC-MS to detect degradation products. For related carboxylic acid derivatives, protonation states at physiological pH significantly influence solubility, necessitating pH adjustments .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.5–3.0 ppm) and confirms bromine substitution via absence of specific aromatic protons.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C9H6BrN3O2).
  • FT-IR : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the kinase inhibitory potential of this compound?

The bicyclic pyrazolo-pyridine scaffold is known to interact with kinase ATP-binding pockets via hydrogen bonding . To assess inhibition:

  • Kinase Assays : Use recombinant kinases (e.g., mTOR, p70S6K) in ATP-competitive assays with luminescence/fluorescence readouts.
  • Cellular Models : Treat prostate cancer cells (e.g., PC-3) and measure downstream targets like phosphorylated mTOR via Western blotting . Dose-response curves (IC50) and autophagy markers (LC3-II) can validate mechanistic pathways .

Q. How should contradictory data in solubility and bioactivity studies be resolved?

Contradictions may arise from aggregation or pH-dependent solubility. Mitigation strategies include:

  • Dynamic Light Scattering (DLS) : Check for nanoparticle formation.
  • Ionization Profiling : Use potentiometric titration (e.g., Sirius T3) to determine pKa and refine buffer conditions.
  • Orthogonal Assays : Compare enzymatic vs. cellular activity to distinguish solubility artifacts from true bioactivity .

Q. What computational approaches are suitable for predicting the binding mode of this compound to target proteins?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., mTOR’s catalytic site). Focus on hydrogen bonds between the carboxylic acid group and conserved lysine/glutamate residues.
  • MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent.
  • QSAR : Correlate substituent effects (e.g., bromine’s electronegativity) with activity data from analogs .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?

  • Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., methyl group oxidation).
  • Prodrug Strategies : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis in plasma.
  • Pharmacokinetic Profiling : Measure Cmax, t1/2, and AUC in rodent models after IV/oral dosing, using LC-MS/MS for quantification .

Methodological Notes

  • Data Reproducibility : Always include positive controls (e.g., known kinase inhibitors) and triplicate measurements.
  • Structural Analogues : Compare with 6-bromo-1H-pyrazolo[4,3-b]pyridine derivatives to isolate the methyl and carboxylic acid group effects .
  • Ethical Reporting : Disclose solvent concentrations (e.g., DMSO ≤0.1% in cell assays) to avoid cytotoxicity artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.